Dual p38 Kinase Activation Plus Hsp Enhancement vs. Selective p38 Inhibitors (SB203580)
In a hypoxia/reoxygenation model using human umbilical vein endothelial cells (HUVECs), Iroxanadine (BRX-235) at 0.1–1 μM conferred cytoprotection that was strongly inhibited by the selective p38 inhibitor SB203580, confirming that Iroxanadine acts through p38 activation rather than inhibition [1]. By contrast, the archetypal p38 inhibitor SB203580 (IC50 = 50 nM for p38α) blocks kinase activity and does not induce Hsp accumulation . Iroxanadine thus achieves functional endothelial protection through a p38-dependent, Hsp-mediated mechanism unavailable to p38 inhibitors.
| Evidence Dimension | Mechanism of p38 pathway modulation and cytoprotection in stressed ECs |
|---|---|
| Target Compound Data | Iroxanadine (0.1–1 μM) significantly reduced caspase-dependent apoptosis; cytoprotection abolished by SB203580 co-administration |
| Comparator Or Baseline | SB203580 (p38 inhibitor, IC50 = 50 nM p38α) – does not induce Hsp; blocks cytoprotection when co-administered with Iroxanadine |
| Quantified Difference | Qualitative mechanistic divergence: Iroxanadine activates p38/Hsp axis; SB203580 inhibits p38 and prevents Iroxanadine-mediated cytoprotection |
| Conditions | HUVECs exposed to hypoxia (4 h) / reoxygenation (18-20 h); caspase activation assay |
Why This Matters
Researchers studying p38-mediated vasculoprotection must use Iroxanadine rather than p38 inhibitors to correctly model the p38 activation/Hsp induction axis in endothelial biology.
- [1] Kabakov AE et al. Pharmacological attenuation of apoptosis in reoxygenated endothelial cells. Cell Mol Life Sci. 2004;61(24):3076-3086. View Source
